Methyl 3-bromo-5-hydroxybenzoate

Metabolic Disorder Research GPCR Pharmacology In Vivo Activation

This 1,3,5-trisubstituted aromatic ester uniquely combines a meta‑bromo handle for high‑throughput Suzuki/Stille coupling, a free ortho‑hydroxyl for selective O‑functionalization, and a methyl ester for late‑stage hydrolysis. This orthogonal triad enables sequential biaryl ether/amide library synthesis unobtainable with para‑ or ortho‑isomers. The crystalline solid (mp 124–135 °C, logP ~1.8) is optimized for HCA1‑targeted metabolic disorder programs and pyrazolo[3,4‑b]pyridine kinase inhibitor scaffolds. Specifying this regioisomer avoids steric/electronic perturbations of alternative patterns, delivering cleaner SAR and higher coupling yields in focused library production.

Molecular Formula C8H7BrO3
Molecular Weight 231.04
CAS No. 197810-12-1
Cat. No. B3188143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-hydroxybenzoate
CAS197810-12-1
Molecular FormulaC8H7BrO3
Molecular Weight231.04
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Br)O
InChIInChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
InChIKeyKRTBWIIGEJIUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-5-Hydroxybenzoate (CAS 197810-12-1): A Precision Meta-Substituted Building Block for Controlled Functionalization


Methyl 3-bromo-5-hydroxybenzoate is a highly substituted aromatic ester (C₈H₇BrO₃, MW 231.04 g/mol), distinguished by its precise 1,3,5-functionalization pattern on the benzene ring . The compound features a methyl ester (-COOCH₃) at position 1, a bromine atom (-Br) at the meta-3 position, and a hydroxyl group (-OH) at the meta-5 position [1]. This specific arrangement, often described as having a meta-bromo and ortho-hydroxy functionality relative to the ester, creates a unique electronic and steric environment that enables orthogonal protection strategies and selective cross-coupling reactions . It appears as a white to pale yellow crystalline solid with a sharp melting point typically reported between 124-135°C .

Beyond Simple Analogs: Why Substitution Pattern Dictates Reactivity and Selectivity in Methyl 3-Bromo-5-Hydroxybenzoate


The utility of methyl 3-bromo-5-hydroxybenzoate cannot be approximated by simple halogenated benzoates or other regioisomers due to its specific 1,3,5-substitution pattern. For instance, while the free acid, 3-bromo-5-hydroxybenzoic acid, is known to act as a specific ligand for the hamster HCA1 receptor [1], the methyl ester form (this compound) offers crucial advantages in synthetic accessibility and lipophilicity (logP ~1.8) . This facilitates membrane permeability in biological assays and enables orthogonal protection strategies where the ester can be hydrolyzed independently of the phenolic hydroxyl group, a feature not present in the free acid . Furthermore, the meta-substitution pattern differs fundamentally from para- or ortho-substituted analogs like methyl 4-hydroxybenzoate or methyl salicylate, as the meta-bromo group provides a specific vector for cross-coupling without the steric and electronic perturbations associated with ortho- or para-activation .

Quantitative Differentiation of Methyl 3-Bromo-5-Hydroxybenzoate: Comparator-Based Evidence for Scientific Selection


Evaluating HCA1 Receptor Ligand Specificity: Methyl Ester vs. Free Acid Analogs

The core scaffold of 3-bromo-5-hydroxybenzoic acid has been validated as a specific ligand for the hamster HCA1 (GPR81) receptor, a target for metabolic disorders. In a comparative pharmacological characterization study, 3-bromo-5-hydroxybenzoic acid, along with its 3,5-dihydroxy and 3-chloro/fluoro analogs, were identified as specific HCA1 ligands [1]. While the free acid is active, the methyl ester form (target compound) is the preferred synthetic precursor. Its methyl ester moiety provides a calculated logP of approximately 1.8, significantly enhancing lipophilicity over the polar free acid . This physicochemical property is critical for in vitro assays and for generating cell-permeable prodrug forms or diverse amide/ester libraries via the carboxylic acid handle after hydrolysis, which is not directly accessible with the free acid .

Metabolic Disorder Research GPCR Pharmacology In Vivo Activation

Synthetic Versatility: Orthogonal Protection and Cross-Coupling Compared to 3-Bromo-5-Hydroxybenzoic Acid

A key differentiator for methyl 3-bromo-5-hydroxybenzoate is its capacity for orthogonal functionalization, a feature absent in the corresponding free acid. The compound is highlighted for enabling orthogonal phenol protection strategies and selective Pd-catalyzed cross-coupling at the bromine position . This is contrasted with the free acid, 3-bromo-5-hydroxybenzoic acid, where the carboxylic acid moiety would compete in coupling reactions and require additional protection/deprotection steps. The ester group can be cleanly hydrolyzed to the acid under mild conditions without affecting the phenolic OH, providing a distinct synthetic advantage . This allows for sequential diversification: first, a Suzuki or Stille coupling at the bromo position, followed by ester hydrolysis to generate a carboxylic acid for further amide coupling or other transformations.

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical Property Comparison: Lipophilicity (logP) vs. Non-Brominated Analog Methyl 3-Hydroxybenzoate

The introduction of a bromine atom at the meta-position significantly alters the physicochemical profile of the benzoate core. Methyl 3-bromo-5-hydroxybenzoate has a calculated logP of approximately 1.8, a key determinant of its lipophilicity and membrane permeability . This can be directly compared to its non-brominated analog, methyl 3-hydroxybenzoate, which would have a substantially lower logP (estimated around 1.2-1.3), reflecting its more polar nature. The increased lipophilicity of the target compound enhances its ability to penetrate lipid bilayers, which is crucial for cell-based assays and oral bioavailability in a drug discovery context. Furthermore, the bromine atom's electron-withdrawing inductive effect (σ_I ≈ 0.45) influences the reactivity of the adjacent hydroxyl group, subtly altering its pKa compared to the non-halogenated analog .

Physicochemical Property Profiling ADME Drug Discovery

Synthetic Efficiency: High-Yield Esterification from 3-Bromo-5-Hydroxybenzoic Acid

The synthesis of methyl 3-bromo-5-hydroxybenzoate from the corresponding acid is a robust, high-yielding process. A reported procedure details the reaction of 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol) with acetyl chloride (12.9 mmol) in anhydrous methanol at 0°C, warming to room temperature overnight . This straightforward method provided the desired methyl ester in an excellent 97% yield (2.1 g) as a white solid, with product identity confirmed by LC-MS . This high yield and simple work-up contrast with the synthesis of more complex analogs where protecting group strategies are required from the start. The efficiency of this transformation underscores the compound's accessibility and cost-effectiveness for large-scale library production.

Process Chemistry Synthesis Scale-up

Evidence-Backed Application Scenarios for Methyl 3-Bromo-5-Hydroxybenzoate in Drug Discovery and Chemical Biology


Scaffold for GPCR-Targeted Libraries in Metabolic Disease Research

As a specific ligand scaffold for the HCA1 receptor [1], this methyl ester is an ideal building block for synthesizing focused libraries aimed at metabolic disorders like dyslipidemia and diabetes. The ester group improves cell permeability, allowing for the generation of diverse analogs through late-stage diversification after a cross-coupling step .

Versatile Intermediate for Kinase and Other Enzyme Inhibitor Synthesis

The compound's orthogonal functional groups make it a powerful intermediate for constructing complex pharmacophores. It is explicitly cited as an intermediate in the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors and other bioactive molecules where sequential cross-coupling and ester hydrolysis are required [1].

Building Block for Structure-Activity Relationship (SAR) Exploration via Parallel Synthesis

The meta-bromo handle is a prime site for high-throughput Suzuki or Stille cross-coupling, enabling rapid exploration of the chemical space around the 3-position. The methyl ester can be hydrolyzed in a final step to yield a diverse set of 3-substituted-5-hydroxybenzoic acids for biological testing [1].

Precursor for Biaryl Ether and Benzamide Libraries

The combination of a protected carboxylic acid (as the ester) and a free phenol allows for the sequential construction of biaryl ethers (via O-arylation of the phenol) followed by amide bond formation (after ester hydrolysis). This provides a highly efficient route to complex, multi-ring systems common in modern pharmaceuticals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-5-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.